(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-20-9-7-19(8-10-20)24-13-18(12-23)22-25-21(14-27-22)17-6-5-15(2)16(3)11-17/h5-11,13-14,24H,4H2,1-3H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYZZJPGIARKN-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile is a member of the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C24H19N3O2S
- Molecular Weight : 413.5 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, a cyano group, and an ethoxyphenyl moiety, which contribute to its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as HepG2 and NCI-H661. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Apoptosis induction |
| Compound B | NCI-H661 | 7.5 | Cell cycle arrest |
| (2E)-... | Various | TBD | TBD |
Enzyme Inhibition
Thiazole derivatives have been implicated in the inhibition of various enzymes relevant to cancer progression and neurodegenerative diseases. For example:
- Acetylcholinesterase (AChE) : Compounds similar to (2E)-... have shown inhibitory activity against AChE, which is crucial for treating Alzheimer's disease.
| Enzyme | Inhibitor Concentration | Inhibition (%) |
|---|---|---|
| Acetylcholinesterase | 10 µM | 44.6% |
| Butyrylcholinesterase | 10 µM | 40.0% |
The biological activity of (2E)-... is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound likely binds to active sites of enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It may interfere with signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
-
Study on Antitumor Effects : A recent study demonstrated that a structurally similar thiazole derivative exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Methodology : MTT assay was employed to evaluate cell viability.
- Results : The compound reduced cell viability by over 50% at concentrations above 10 µM.
-
Neuroprotective Effects : Another study investigated the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage.
- Findings : The compound reduced neuronal death and improved cell viability in models of oxidative stress.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The table below compares the target compound with structurally related thiazole-acrylonitrile derivatives, highlighting key substituent variations and their implications:
*Molecular weights calculated based on molecular formulas.
Key Observations :
- Electron-Donating vs. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced electron density, which may improve stability under oxidative conditions but limit solubility .
- Halogen Effects : Chlorine substituents (e.g., ) increase molecular polarity and may enhance binding to targets requiring halogen bonds, such as kinase enzymes .
- Alkyl Chains : The 4-butylphenyl group in could improve pharmacokinetic properties by extending half-life through increased lipophilicity.
Q & A
Q. What are the recommended synthetic routes for preparing (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile, and how can regioselectivity be ensured during thiazole ring formation?
Methodological Answer : The synthesis typically involves a Hantzsch thiazole formation reaction, where 3,4-dimethylphenyl thiourea reacts with α-bromoketones or α-halocarbonyl derivatives to construct the 1,3-thiazole core. Regioselectivity is controlled by steric and electronic effects of substituents on the thiourea and carbonyl precursors. For example, electron-donating groups (e.g., 4-ethoxy in the aniline moiety) favor nucleophilic attack at the less hindered carbonyl carbon . Post-thiazole formation, the enenitrile group is introduced via a Knoevenagel condensation between a thiazole-aldehyde intermediate and cyanoacetamide derivatives. Reaction monitoring via TLC or HPLC-MS is critical to isolate intermediates and confirm regioselectivity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and confirming its (2E)-configuration?
Methodological Answer :
- NMR : and NMR can confirm the (2E)-configuration via coupling constants () between the α,β-unsaturated nitrile protons. NOESY experiments verify spatial proximity of substituents on the thiazole and phenyl rings .
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement resolves bond lengths and angles, confirming the E-configuration. ORTEP-3 visualization software aids in anisotropic displacement parameter analysis .
- Elemental analysis : CHNS microanalysis validates stoichiometry, particularly for nitrogen and sulfur content .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement, such as disordered solvent molecules or twinning in crystals of this compound?
Methodological Answer : Disordered solvent molecules or twinning can be addressed using SHELXL’s advanced features:
- PART and SUMP commands : Partition disordered regions into distinct sites and refine occupancy factors .
- TWIN and BASF instructions : Apply matrix-based twinning corrections for non-merohedral twinning. For example, twin law refinement with HKLF5 data format improves R-factor convergence .
- SQUEEZE (PLATON) : Remove diffuse solvent contributions from the electron density map, improving model accuracy .
Q. What strategies optimize reaction conditions to minimize by-products during the coupling of the thiazole and ethoxyphenylamino moieties?
Methodological Answer :
- Catalytic systems : Use Pd-catalyzed Buchwald-Hartwig coupling for C–N bond formation between the thiazole bromide and 4-ethoxyaniline. Optimize ligands (e.g., Xantphos) and bases (CsCO) to reduce aryl halide homocoupling .
- Temperature control : Lower reaction temperatures (60–80°C) suppress side reactions like nitrile hydrolysis.
- In situ monitoring : Real-time FTIR tracks nitrile group integrity (C≡N stretch at ~2200 cm) to halt reactions at optimal conversion .
Q. How do electronic effects of substituents (e.g., 4-ethoxy vs. 4-methyl) influence the compound’s electronic properties and potential bioactivity?
Methodological Answer :
- Computational analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and electrostatic potential surfaces. The 4-ethoxy group enhances electron density on the aniline ring, increasing hydrogen-bonding capacity with biological targets .
- Comparative SAR studies : Synthesize analogs with varied substituents (e.g., 4-methyl, 4-fluoro) and evaluate bioactivity (e.g., enzyme inhibition assays). Substituent lipophilicity (ClogP) correlates with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
